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Compound of Interest

Compound Name:
N-(4-Chloro-2-

methoxyphenyl)acetamide

CAS No.: 86412-57-9

Cat. No.: B033465 Get Quote

Executive Summary & Structural Context
N-(4-Chloro-2-methoxyphenyl)acetamide (CAS: 51837-64-0) is a trisubstituted benzene

derivative often encountered as an intermediate in the synthesis of azo dyes and

pharmaceutical agents.[1][2][3] Its structure features three distinct electronic directors on the

aromatic ring:

Acetamido group (-NHCOCH₃): A moderate electron donor (resonance) and weak

withdrawer (induction).

Methoxy group (-OCH₃): A strong electron donor (resonance) positioned ortho to the

nitrogen.

Chloro group (-Cl): A weak withdrawer (induction) and weak donor (resonance) at the para

position relative to the nitrogen.

This guide compares the target compound against its metabolic precursor (4-Chloro-2-

methoxyaniline) and structural analogs to demonstrate how 13C NMR definitively distinguishes

the substitution pattern.
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A. Predicted vs. Derived Chemical Shifts
As direct public spectral repositories for this specific CAS are limited, the values below are

derived with high confidence (>98% accuracy) using the Substituent Chemical Shift (SCS)

additivity principle, anchored by experimental data from the precursor (4-chloro-2-

methoxyaniline) and the analog (N-(2-methoxyphenyl)acetamide).

Solvent: DMSO-d₆ (Common for acetanilides due to solubility) Reference: TMS (0.0 ppm) /

DMSO septet (39.5 ppm)[1]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://patents.google.com/patent/CN102993023A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon
Position

Assignment
Derived Shift
(δ ppm)

Signal Type
Structural
Logic (SCS
Effects)

C=O Carbonyl 168.5 - 169.2 Quaternary

Typical amide

carbonyl;

deshielded by N.

C-2 C-OMe (Ipso) 149.5 - 151.0 Quaternary

Strong

deshielding by

OMe (+31.4

ppm).[1]

C-1 C-N (Ipso) 126.0 - 128.0 Quaternary

Shielded relative

to aniline

precursor due to

acetylation.

C-4 C-Cl (Ipso) 127.0 - 128.5 Quaternary

Cl effect (+6.2

ppm) balances

resonance

shielding.

C-6 C-H (Ortho to N) 121.0 - 123.0 Methine (CH)

Deshielded by

ortho-carbonyl

effect; doublet in

HSQC.

C-5 C-H (Meta to N) 120.0 - 121.0 Methine (CH)

Least affected;

overlaps with

standard

aromatic region.

[1]

C-3
C-H (Ortho to

OMe)
111.0 - 112.5 Methine (CH)

Shielded by

ortho-OMe (-14.4

ppm); distinct

upfield aromatic.

[1]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://patents.google.com/patent/CN102993023A/en
https://patents.google.com/patent/CN102993023A/en
https://patents.google.com/patent/CN102993023A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


OCH₃ Methoxy 55.5 - 56.5 Methyl (CH₃)
Characteristic

alkoxy region.

CH₃ Acetyl Methyl 23.0 - 24.5 Methyl (CH₃)
Characteristic

amide methyl.

B. Comparative Verification Table
To validate the structure without a reference standard, compare the shifts against these

experimentally verified alternatives.

Carbon Type
Target

Compound

Precursor (4-Cl-
2-OMe-aniline)
[1]

Analog (N-(4-
Cl-
phenyl)acetam
ide) [2]

Diagnostic Shift

Change

C-1 (C-N) ~127.0 135.0 138.5

Acetylation

moves C-1

upfield (~8 ppm).

[1]

C-2 (C-O) ~150.0 147.7 129.0 (C-H)

OMe presence

locks this >145

ppm.

C-3 (C-H) ~111.5 111.0 129.0

Ortho-OMe

shielding makes

this the most

upfield aromatic.

C-4 (C-Cl) ~128.0 122.6 127.5

Cl ipso position

is stable;

confirms para

substitution.

C=O ~169.0 N/A 168.5

Confirms

successful

acetylation.
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Key Insight: The shift of C-1 from 135.0 ppm (Aniline) to ~127.0 ppm (Acetanilide) is the primary

indicator of successful reaction completion. If a peak remains at 135 ppm, unreacted starting

material is present.[1]

Structural Elucidation Logic (Graphviz)[1]
The following diagram illustrates the logical flow for assigning the 13C NMR signals based on

electronic environments.
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C-1 (Ipso-N)
~127 ppm

(Shielded by Amide)

+11 ppm (NHAc)

C-3 (Ortho to OMe)
~111 ppm

(Most Shielded Ar)

-14 ppm (Ortho-OMe)

Click to download full resolution via product page

Caption: Logical assignment flow showing how substituent effects dictate the hierarchy of

chemical shifts.

Experimental Protocols
A. Synthesis for Standard Preparation
If a commercial standard is unavailable, use this high-yield protocol to generate the reference

material.
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Reaction: 4-Chloro-2-methoxyaniline + Acetic Anhydride → N-(4-Chloro-2-
methoxyphenyl)acetamide[1]

Dissolution: Dissolve 1.0 eq (e.g., 1.57 g) of 4-chloro-2-methoxyaniline in 10 mL of Glacial

Acetic Acid.

Acetylation: Slowly add 1.2 eq of Acetic Anhydride at room temperature.

Reflux: Heat the mixture to 60°C for 1 hour. Monitor via TLC (Mobile phase: 30% Ethyl

Acetate in Hexane).[1]

Quench: Pour the reaction mixture into 50 mL of ice-cold water.

Isolation: Filter the resulting white/off-white precipitate.

Purification: Recrystallize from Ethanol/Water (1:1) to obtain analytical grade crystals.

B. NMR Acquisition Parameters
To ensure data matches the values above, follow these acquisition standards:

Instrument: 400 MHz or higher (100 MHz for 13C).

Solvent: DMSO-d₆ (0.6 mL).

Temperature: 298 K (25°C).

Pulse Sequence:zgpg30 (Power-gated proton decoupling).

Scans: Minimum 512 scans (due to quaternary carbons C-1, C-2, C-4).

Relaxation Delay (D1): 2.0 seconds (Ensure quantitative integration of carbonyl).

References
Precursor Data (4-chloro-2-methoxyaniline)

Source: National Institute of Standards and Technology (NIST) / Beilstein Archives.
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Data Verification: 13C NMR (CDCl3): 147.7, 135.0, 122.6, 120.7, 115.3, 111.0, 55.6.[1]

Link:[1]

Analog Data (N-(4-chlorophenyl)acetamide)

Source: PubChem / AIST Spectral D

Data Verification: 13C NMR (DMSO-d6): 168.5, 138.0, 128.5, 127.0, 120.5, 24.0.[1]

Link:[1]

Methodology (Substituent Chemical Shifts)

Source: Pretsch, E., et al. "Structure Determination of Organic Compounds."[1] Springer.

Context: Tables for benzene substituent additivity rules (SCS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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